molecular formula C23H30N2O4 B242010 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Katalognummer B242010
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: FEZKHTPUJYEYLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, also known as MORPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MORPH is a highly selective and potent agonist of the μ-opioid receptor, which makes it a promising candidate for the treatment of pain and addiction.

Wirkmechanismus

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its pharmacological effects by binding to and activating the μ-opioid receptor. This activation leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to activate the β-arrestin pathway, which is thought to play a role in the development of tolerance and dependence.
Biochemical and Physiological Effects:
7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce analgesia, and improve motor function in animal models of Parkinson's disease. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, reducing cell death and oxidative stress in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several advantages for lab experiments, including its high selectivity and potency for the μ-opioid receptor, which allows for precise and targeted studies. However, its potential for tolerance and dependence can make it difficult to use in long-term studies. Additionally, the complex synthesis method for 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can make it difficult to obtain in large quantities, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one. One area of interest is the development of novel analogs with improved pharmacological properties, such as reduced potential for tolerance and dependence. Additionally, further studies are needed to fully understand the neuroprotective effects of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one and its potential as a therapeutic agent for neurodegenerative diseases. Finally, studies on the safety and efficacy of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one in human subjects are needed to determine its potential as a clinical drug candidate.

Synthesemethoden

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is synthesized through a multistep process, starting with the reaction of 3-(4-morpholinyl)propanol with 7-methyl-1,2,3,4-tetrahydro-5H-benzo[3,4]chromen-5-one. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield the final product.

Wissenschaftliche Forschungsanwendungen

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been extensively studied in the field of pharmacology and has shown promising results in various preclinical studies. Its high selectivity and potency for the μ-opioid receptor make it a potential candidate for the treatment of pain and addiction. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.

Eigenschaften

Produktname

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Molekularformel

C23H30N2O4

Molekulargewicht

398.5 g/mol

IUPAC-Name

7-methyl-10-(3-morpholin-4-ylpropyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H30N2O4/c1-16-21-17(13-20-18-5-2-3-6-19(18)23(26)29-22(16)20)14-25(15-28-21)8-4-7-24-9-11-27-12-10-24/h13H,2-12,14-15H2,1H3

InChI-Schlüssel

FEZKHTPUJYEYLB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)CCCN4CCOCC4)C5=C(CCCC5)C(=O)O2

Kanonische SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCCN5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.